molecular formula C8H10O3 B3329294 Ethyl 2-(furan-3-yl)acetate CAS No. 57393-62-1

Ethyl 2-(furan-3-yl)acetate

Cat. No.: B3329294
CAS No.: 57393-62-1
M. Wt: 154.16 g/mol
InChI Key: ONUYJQTXFMNQFD-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-3-yl)acetate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(furan-3-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(furan-3-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of furan-3-carboxylic acid, which is first converted to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with ethanol in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures and maintained under reflux to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Ethyl 2-(furan-3-yl)ethanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(furan-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-(furan-3-yl)acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Ethyl 2-(furan-3-yl)acetate can be compared with other furan derivatives such as:

    Ethyl 2-(furan-2-yl)acetate: Similar in structure but with the furan ring attached at a different position.

    Furan-3-carboxylic acid: The carboxylic acid derivative of the furan ring.

    Furan-2-carboxylic acid: Another positional isomer with the carboxylic acid group at a different position on the furan ring.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and properties compared to its isomers and other furan derivatives.

Properties

IUPAC Name

ethyl 2-(furan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-11-8(9)5-7-3-4-10-6-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUYJQTXFMNQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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